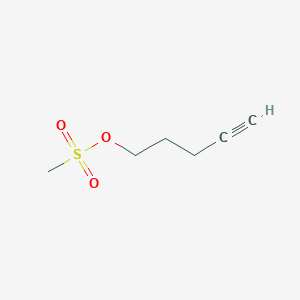

4-Pentynyl methanesulfonate

Description

Significance of Methanesulfonate (B1217627) Esters as Activating Groups and Synthetic Intermediates

Methanesulfonate esters, commonly known as mesylates, are widely employed in organic synthesis as effective activating groups. The hydroxyl group (-OH) in alcohols is a poor leaving group in nucleophilic substitution reactions because hydroxide (B78521) (HO⁻) is a strong base. masterorganicchemistry.com By converting an alcohol to a methanesulfonate ester, the hydroxyl group is transformed into a significantly better leaving group. masterorganicchemistry.com This transformation is typically achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like triethylamine. masterorganicchemistry.com

The effectiveness of the methanesulfonate group as a leaving group stems from the stability of the resulting methanesulfonate anion (CH₃SO₃⁻). masterorganicchemistry.com The negative charge is delocalized through resonance across the three oxygen atoms and further stabilized by the inductive effect of the sulfur atom. masterorganicchemistry.com This high degree of stabilization makes the methanesulfonate anion a very weak base, and therefore, an excellent leaving group in substitution and elimination reactions. masterorganicchemistry.comnih.gov This activation allows for a wide range of nucleophilic substitution reactions (Sₙ2) to proceed efficiently, making methanesulfonate esters indispensable intermediates for creating new chemical bonds. nih.gov

Strategic Importance of Terminal Alkynes in Chemical Transformations

Terminal alkynes are hydrocarbons containing a carbon-carbon triple bond at the end of a carbon chain. solubilityofthings.com This functional group is of immense strategic importance in organic synthesis due to its unique structure and versatile reactivity. researchgate.netnih.gov The sp-hybridized carbon atom of a terminal alkyne imparts a significant degree of acidity to the attached hydrogen atom (pKa ≈ 25), making it much more acidic than hydrogens on alkenes (pKa ≈ 44) or alkanes (pKa ≈ 50). solubilityofthings.comchemistrysteps.com

This acidity allows for the easy deprotonation of the terminal alkyne by a strong base, such as sodium amide (NaNH₂), to form a highly nucleophilic acetylide anion. solubilityofthings.comchemistrysteps.com This acetylide anion is a powerful tool for forming new carbon-carbon bonds by reacting with various electrophiles, most notably alkyl halides in Sₙ2 reactions. chemistrysteps.commasterorganicchemistry.com

Furthermore, the alkyne's dual π-bonds allow for a rich array of addition reactions. masterorganicchemistry.com Alkynes can be partially reduced to form either cis- or trans-alkenes, or fully reduced to alkanes, providing access to different saturation levels from a single starting material. masterorganicchemistry.com They also participate in hydration reactions to yield ketones or aldehydes and can undergo oxidative cleavage to produce carboxylic acids. solubilityofthings.commasterorganicchemistry.com The high energy of the triple bond makes these transformations thermodynamically favorable. researchgate.net This wide range of possible transformations underscores the alkyne's role as a versatile and fundamental building block in the construction of complex molecular architectures. nih.gov

Research Landscape and Emerging Trends Pertaining to 4-Pentynyl Methanesulfonate

This compound, which combines the activating properties of a mesylate with the synthetic versatility of a terminal alkyne, is a valuable bifunctional reagent in organic synthesis. Its structure allows it to act as a precursor for a variety of more complex molecules.

The synthesis of this compound typically involves the reaction of 4-pentyn-1-ol (B147250) with methanesulfonyl chloride in the presence of a base. chemsrc.com This straightforward conversion makes it an accessible intermediate for further synthetic manipulations.

Research has shown the utility of molecules containing the 4-pentynyl group in various applications. For instance, indole (B1671886) derivatives featuring a 4-pentynyl substituent have been investigated as selective antagonists for the cannabinoid type 2 (CB2) receptor. nih.gov In some cases, the presence of this group was crucial for the observed biological activity. nih.gov

The dual functionality of alkynyl methanesulfonates like this compound makes them suitable for constructing complex heterocyclic structures and for use in cascade reactions. For example, related propargyl methanesulfonates are used in the synthesis of propargylamine (B41283) compounds and in multicomponent reactions to form substituted imidazoline-2,4-diones. google.com The terminal alkyne portion can participate in reactions such as cycloadditions, while the methanesulfonate allows for the introduction of various nucleophiles. This dual reactivity is a key area of interest, enabling the efficient assembly of molecular complexity from a relatively simple starting material.

Properties of this compound

| Property | Value | Source |

| IUPAC Name | pent-4-ynyl methanesulfonate | sigmaaldrich.comaksci.com |

| Molecular Formula | C₆H₁₀O₃S | chemsrc.com |

| Molecular Weight | 162.21 g/mol | chemsrc.com |

| CAS Number | 68275-03-6 | chemsrc.comsigmaaldrich.com |

| InChI Key | ZKCDAGCMMFDKFX-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

pent-4-ynyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3S/c1-3-4-5-6-9-10(2,7)8/h1H,4-6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKCDAGCMMFDKFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40499717 | |

| Record name | Pent-4-yn-1-yl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40499717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68275-03-6 | |

| Record name | Pent-4-yn-1-yl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40499717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Elucidations of 4 Pentynyl Methanesulfonate

Intramolecular Cyclization Pathways

The presence of the terminal alkyne moiety in 4-pentynyl methanesulfonate (B1217627) opens up a variety of intramolecular cyclization pathways, allowing for the construction of cyclic structures, including valuable heterocycles.

While direct radical cyclization of 4-pentynyl methanesulfonate itself is not extensively documented, the reactivity of structurally similar compounds provides a strong basis for predicting its behavior. For instance, the radical reaction of S-4-pentynyl carbamothioates, which are close analogs, has been shown to be a viable method for the formation of nitrogen-containing heterocycles.

In a process analogous to the cyclization of S-4-pentynyl carbamothioates, a radical generated at a position suitable for cyclization onto the alkyne of a 4-pentynyl derivative can lead to the formation of five- or four-membered rings. For example, if the methanesulfonate were to be replaced by a group capable of generating a radical, subsequent intramolecular cyclization would be expected. The regioselectivity of the cyclization (i.e., the size of the ring formed) is governed by Baldwin's rules, which favor 5-exo-dig cyclizations (attack at the terminal carbon of the alkyne to form a five-membered ring) over 4-exo-dig cyclizations (formation of a four-membered ring). This preference can lead to the synthesis of substituted pyrrolidinones. However, under certain conditions, the formation of azetidinones via 4-exo cyclization can also be achieved.

The Conia-ene reaction is an intramolecular thermal or Lewis acid-catalyzed cyclization of an enolizable carbonyl compound with a tethered alkyne or alkene. wikipedia.orgorganic-chemistry.org This reaction proceeds through a pericyclic transition state, leading to the formation of a new carbon-carbon bond and a cyclic product. wikipedia.org While the classical Conia-ene reaction involves a carbonyl compound, the underlying principle of an intramolecular ene-type reaction can be extended to other systems.

For a substrate like this compound to undergo a Conia-ene type reaction, it would first need to be converted into a precursor containing an enolizable proton. For example, if the methanesulfonate is displaced by a nucleophile derived from a β-ketoester, the resulting product would be an ideal substrate for a subsequent Conia-ene cyclization. The reaction would involve the formation of an enol or enolate which would then attack the tethered alkyne intramolecularly.

The reaction conditions for Conia-ene reactions have been significantly improved from the original high-temperature requirements through the use of metal catalysis. wikipedia.orgchem-station.com Gold and other transition metals have been shown to catalyze these cyclizations under much milder conditions, expanding their synthetic utility. chem-station.com

Iminium ion-alkyne cyclizations are a powerful method for the synthesis of nitrogen-containing heterocycles. This type of reaction involves the intramolecular attack of an alkyne onto an electrophilic iminium ion. While there is no direct iminium ion in this compound, it can serve as a precursor to substrates for such cyclizations.

For example, the methanesulfonate group can be displaced by a primary amine. The resulting secondary amine can then be condensed with an aldehyde or ketone to form an iminium ion in situ. The tethered alkyne can then act as a nucleophile, attacking the iminium ion to form a cyclic product. The size of the resulting ring is dependent on the length of the tether between the alkyne and the iminium ion.

Research on the intramolecular cyclizations of keteniminium ions (which are structurally related to iminium ions) with tethered alkynes has demonstrated that the reaction outcome is highly dependent on the length of the linker. Substrates with a four- or five-atom tether have been shown to undergo [2+2] cycloaddition to form fused cyclobutenyl iminium ions. nih.gov This suggests that a suitably functionalized derivative of this compound could be a precursor to substrates that undergo similar cyclizations, providing a route to complex polycyclic structures.

Intermolecular Addition Reactions of the Alkyne Moiety

The terminal alkyne functionality in this compound serves as a versatile handle for a variety of intermolecular addition reactions. The electron-withdrawing nature of the distant methanesulfonate group is generally considered to have a minimal electronic effect on the triple bond, allowing its reactivity to parallel that of other terminal alkynes. Reactions typically proceed via electrophilic or nucleophilic additions, as well as through transition-metal-catalyzed processes, leading to a diverse array of functionalized products.

One illustrative transformation involves the reaction of analogous alkynyl sulfonium (B1226848) salts with sulfinates. While not a direct reaction of this compound, the reactivity pattern of 5-(alkynyl)dibenzothiophenium salts offers valuable insight. These salts react with sodium salts of (hetero)aryl or alkyl sulfinates to produce alkynyl sulfones. nih.gov This transformation is proposed to occur via the attack of the sulfinate at the α-position of the alkyne, followed by the elimination of dibenzothiophene (B1670422) to regenerate the triple bond in the final product. nih.gov A similar reaction pathway could be envisaged for this compound under specific conditions, where a nucleophile adds to the alkyne, potentially facilitated by an activating agent.

Furthermore, the addition of H-phosphonates to terminal alkynes under metal- and solvent-free conditions, promoted by triflic anhydride, results in Markovnikov-selective α-vinylphosphonates. nih.gov This reaction proceeds through the formation of a vinyl triflate intermediate, which is then substituted by the phosphonate. nih.gov This suggests that the alkyne moiety in this compound could undergo similar additions with strong electrophiles and subsequent capture by nucleophiles.

The table below summarizes representative intermolecular addition reactions applicable to terminal alkynes, which are relevant to the potential reactivity of this compound.

| Reagent | Product Type | Regioselectivity |

| Sodium Sulfinate | Alkynyl Sulfone | Attack at α-carbon |

| H-Phosphonate / Tf₂O | α-Vinylphosphonate | Markovnikov |

| Tri(o-tolyl)phosphine (photoinduced) | Alkenylphosphonium Salt | Addition to terminal sp carbon |

Advanced Mechanistic Investigations

Delving deeper into the reaction mechanisms of molecules like this compound requires sophisticated experimental and computational techniques. These methods provide detailed insights into transition states, reaction intermediates, and the energetic pathways of chemical transformations.

Kinetic Isotope Effect (KIE) Studies

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by determining the effect of isotopic substitution on the rate of a reaction. wikipedia.org A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step. For reactions involving the terminal alkyne of this compound, substituting the acetylenic hydrogen with deuterium (B1214612) (D) could provide significant mechanistic information.

For instance, in the cycloaddition reaction between nitrosoarenes and phenylacetylene, the kinetic isotope effect for the reaction of C₆H₅NO with PhC≡CH versus PhC≡CD was found to be 1.1 (± 0.1). nih.gov This small KIE suggests that the C-H bond of the alkyne is not significantly broken in the rate-limiting step of this particular cycloaddition. nih.gov If this compound were to undergo a similar cycloaddition, a comparable KIE value would imply a similar mechanistic pathway where the initial association with the reactant is rate-determining, rather than the proton transfer.

Conversely, a large KIE would indicate that the cleavage of the C-H bond is part of the rate-determining step, as is often the case in proton transfer reactions or certain metal-catalyzed C-H activation processes.

The table below presents hypothetical KIE values and their mechanistic implications for reactions at the alkyne terminus of this compound.

| Reaction Type | Hypothetical kH/kD | Mechanistic Implication |

| Concerted Cycloaddition | ~1.1 | C-H bond breaking is not rate-determining. |

| Proton Transfer | > 2 | C-H bond breaking is part of the rate-determining step. |

| Metal-catalyzed C-H activation | Variable | Can indicate the nature of the C-H activation step. |

Computational Chemistry Approaches (e.g., Density Functional Theory (DFT))

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms, transition state structures, and reaction energetics. acs.org For reactions involving this compound, DFT calculations could be employed to model the potential energy surface of various transformations.

For example, in the study of internal alkyne-to-vinylidene isomerization in ruthenium complexes, DFT calculations (using the B3PW91 functional) were used to analyze several plausible mechanisms. acs.org The calculations revealed that the reaction proceeds via a direct 1,2-shift and identified the most energetically favorable pathway, which involved a specific orientation of the alkyne ligand in the transition state. acs.org Similarly, DFT could be used to investigate the transition states of intermolecular additions to the alkyne of this compound, providing insights into the regio- and stereoselectivity of such reactions.

DFT analysis has also been applied to understand the anti-insertion of alkynes into gold(III)-hydride bonds. nih.gov These calculations characterized a key bimolecular transition state, revealing an activation barrier of 16.5 kcal mol⁻¹ and explaining the stereoselectivity of the reaction. nih.gov Such computational approaches could predict the feasibility and outcomes of various proposed reactions for this compound.

The following table outlines how DFT could be applied to study reactions of this compound.

| Studied Aspect | DFT Application | Expected Outcome |

| Reaction Mechanism | Mapping of the potential energy surface | Identification of intermediates and transition states. |

| Regioselectivity | Calculation of activation barriers for different pathways | Prediction of the major product isomer. |

| Transition State Geometry | Optimization of transition state structures | Understanding of the stereochemical outcome. |

Elucidation of Reaction Intermediates (e.g., Phosphonium (B103445) Diene Intermediates)

The reaction of terminal alkynes with phosphines can lead to the formation of various reactive intermediates, which can then undergo further transformations. In the context of this compound, the reaction with a phosphine (B1218219) could potentially lead to the formation of a phosphonium diene intermediate through a series of steps.

While direct evidence for a phosphonium diene intermediate from this compound is not available, related transformations provide a basis for this hypothesis. For instance, the reaction of propyne (B1212725) iminium triflates with triphenylphosphine (B44618) results in a conjugate addition to form [3-(dialkylamino)allenyl]phosphonium triflates. scispace.com One of these allene (B1206475) products, bearing a methyl group at the enamine α-position, was observed to rearrange into a (3-morpholinobuta-1,3-dienyl)phosphonium salt. scispace.com This demonstrates the feasibility of forming a phosphonium diene from an alkyne precursor via an allenic intermediate.

A plausible pathway for the formation of a phosphonium diene from this compound would involve an initial Sₙ2 reaction where a phosphine displaces the methanesulfonate group. The resulting alkynylphosphonium salt could then undergo a base-mediated isomerization or a subsequent intermolecular reaction that generates the conjugated diene system.

The synthesis of 1,4-dienes can be achieved through various methods, including the reaction of allylic carbonates with organosilanes catalyzed by palladium. organic-chemistry.org While not directly involving a phosphonium intermediate, this highlights the utility of C-C bond-forming reactions to generate diene systems from precursors containing a leaving group.

Strategic Applications of 4 Pentynyl Methanesulfonate in Advanced Organic Synthesis

As a Versatile Building Block in Complex Molecular Architectures

The utility of 4-pentynyl methanesulfonate (B1217627) as a building block stems from its ability to introduce a five-carbon chain terminating in an alkyne into a target molecule. The methanesulfonate moiety is readily displaced by a variety of nucleophiles, such as amines, alcohols, thiols, and carbanions, in standard SN2 reactions. This process forges a stable covalent bond while installing the pentynyl group.

Once incorporated, the terminal alkyne is available for a host of subsequent chemical transformations. This two-stage reactivity profile—initial attachment via the mesylate and subsequent reaction at the alkyne—makes 4-pentynyl methanesulfonate a valuable tool for the modular construction of complex molecular frameworks. It effectively acts as a linchpin, allowing for the connection of different molecular fragments or the introduction of a reactive site for further functionalization.

Integration into "Click Chemistry" Methodologies

The terminal alkyne of this compound is an ideal substrate for "click chemistry," a class of reactions known for being high-yielding, wide in scope, and simple to perform. organic-chemistry.org These reactions have become indispensable in chemical biology, drug discovery, and materials science.

The most prominent click reaction involving terminal alkynes is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.gov This reaction joins an alkyne and an azide (B81097) to form a stable triazole ring. researchgate.net The CuAAC reaction is exceptionally reliable and proceeds under mild conditions, often in aqueous environments, with high regioselectivity. nih.govbeilstein-journals.org The process is significantly accelerated compared to the uncatalyzed thermal reaction, with rate enhancements of up to 10^7. organic-chemistry.org

The CuAAC reaction involving a terminal alkyne, such as the one provided by this compound, and an organic azide leads exclusively to the formation of a 1,4-disubstituted 1,2,3-triazole. nih.gov This high degree of regioselectivity is a key advantage of the copper-catalyzed process over the thermal Huisgen cycloaddition, which typically yields a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgnih.gov The resulting triazole ring is not merely a linker; it is a rigid, aromatic, and highly stable heterocycle that can act as a surrogate for an amide bond, influencing the conformation and properties of the final molecule. nih.govnih.gov

| Reactant 1 (from this compound) | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| Molecule-CH₂-CH₂-CH₂-C≡CH | R-N₃ (Organic Azide) | Copper(I) | 1,4-disubstituted 1,2,3-triazole |

The biocompatibility and efficiency of the CuAAC reaction have made it a premier tool for bioconjugation. researchgate.netnih.gov this compound can be used to install the necessary alkyne handle onto biomolecules. For instance, nucleophilic residues on proteins (e.g., lysine, cysteine) or modified DNA and nucleosides can displace the mesylate group, thereby tethering the pentynyl moiety.

This alkyne-tagged biomolecule can then be reacted with an azide-functionalized probe, such as a fluorescent dye, a biotin (B1667282) tag, or a drug molecule. This powerful strategy allows for the specific labeling and modification of complex biological macromolecules under mild, aqueous conditions without disrupting their structure or function. nih.govresearchgate.net

Combinatorial chemistry is a technique used to rapidly synthesize a large number of related compounds (a library) for high-throughput screening in drug discovery and materials science. sciforum.netnih.gov The reliability and orthogonality of the CuAAC reaction make it exceptionally well-suited for this purpose.

By reacting a collection of alkyne-containing scaffolds (which can be synthesized using this compound as a key building block) with a diverse set of azide partners, vast libraries of triazole-containing compounds can be generated with high efficiency and purity. sciforum.netnih.gov This modular approach accelerates the discovery of new molecules with desired biological or material properties. nih.gov

A significant advancement in click chemistry is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which proceeds without the need for a copper catalyst. nih.gov This is particularly advantageous for applications in living systems, where the potential cytotoxicity of copper is a concern. researchgate.net

The driving force for SPAAC is the high ring strain of a cyclic alkyne, typically a cyclooctyne. magtech.com.cnnih.gov While the linear alkyne of this compound cannot directly participate in SPAAC, it serves as a critical precursor for the synthesis of the required strained cyclooctynes. nih.govscispace.com The pentynyl group can be elaborated and cyclized to form complex structures like dibenzocyclooctynols (DIBO), which are highly reactive toward azides in catalyst-free conjugations. nih.govscispace.com Therefore, this compound is a foundational starting material for accessing the reagents needed for advanced, copper-free bioconjugation methodologies. nih.gov

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

|---|---|---|

| Catalyst | Copper(I) salt required. nih.gov | None (metal-free). nih.gov |

| Alkyne Substrate | Terminal alkynes (e.g., from this compound). nih.gov | Strained cyclic alkynes (e.g., cyclooctynes). magtech.com.cn |

| Biocompatibility | Potential copper cytotoxicity can be a concern, often mitigated by ligands. nih.gov | Highly biocompatible due to the absence of a metal catalyst. nih.gov |

| Regioselectivity | Forms only the 1,4-disubstituted triazole. organic-chemistry.orgnih.gov | Often produces a mixture of regioisomers. nih.gov |

| Reaction Rate | Very fast with catalyst. | Kinetics are dependent on the degree of ring strain in the alkyne. nih.gov |

Inverse Electron Demand Diels-Alder (IEDDA) Reactions

The Inverse Electron Demand Diels-Alder (IEDDA) reaction is a powerful cycloaddition reaction that is mechanistically distinct from the normal-electron-demand Diels-Alder reaction. In the IEDDA reaction, an electron-rich dienophile reacts with an electron-poor diene. The terminal alkyne moiety of this compound could potentially act as a dienophile in such reactions. For an IEDDA reaction to occur, the alkyne would need to react with a highly electron-deficient diene, such as 1,2,4,5-tetrazines. The reaction would proceed through a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that typically involves the expulsion of a small molecule like dinitrogen, leading to the formation of a new heterocyclic system. The rate and efficiency of such a reaction would be influenced by the electronic properties of both the alkyne and the diene. While this reaction is theoretically plausible for this compound, specific documented examples are scarce.

Role in Transition Metal-Catalyzed Transformations

The dual functionality of this compound, possessing both a terminal alkyne and a good leaving group (methanesulfonate), makes it a potentially versatile substrate for a variety of transition metal-catalyzed reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. The terminal alkyne of this compound is well-suited for this reaction. It could be coupled with a wide range of aryl or vinyl halides to produce more complex molecules containing an internal alkyne. The methanesulfonate group would likely remain intact under typical Sonogashira conditions, providing a handle for subsequent nucleophilic substitution or elimination reactions.

Conversely, the methanesulfonate group could potentially participate in other types of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, where it would act as the electrophilic partner. However, the reactivity of alkyl methanesulfonates in such reactions is generally lower than that of aryl or vinyl triflates.

Rhodium-Catalyzed Cycloisomerization

Rhodium catalysts are known to effectively catalyze the cycloisomerization of enynes and related unsaturated systems. While this compound is not an enyne, its alkyne functionality could potentially undergo intramolecular cyclization if tethered to a suitable nucleophile. For instance, if the molecule were modified to contain a nucleophilic group that could attack the alkyne upon activation by a rhodium catalyst, various carbocyclic or heterocyclic structures could be formed. The methanesulfonate group could serve as a precursor to introduce such a nucleophile.

Iron-Catalyzed Cross-Coupling Reactions

Iron-catalyzed cross-coupling reactions have emerged as a more sustainable and economical alternative to palladium-catalyzed methods. These reactions often involve the coupling of Grignard reagents or other organometallics with organic halides or pseudohalides. The methanesulfonate group of this compound could potentially act as a leaving group in iron-catalyzed cross-coupling reactions, allowing for the introduction of various alkyl or aryl groups at the pentyl chain. The terminal alkyne would need to be compatible with the reaction conditions, which are often strongly basic or nucleophilic.

Phosphine-Catalyzed Annulation Reactions

Phosphine-catalyzed annulation reactions are a powerful tool for the construction of cyclic and heterocyclic systems. These reactions typically involve the reaction of an activated alkene or alkyne with a bifunctional reagent. The alkyne in this compound could potentially participate as the electrophilic component in such annulations. For example, in a [3+2] or [4+2] annulation, a phosphine (B1218219) could add to a suitable pronucleophile, which would then attack the alkyne, initiating the cyclization cascade. The utility of this compound in these reactions would depend on the specific reaction conditions and the nature of the other reactants.

Synthesis of Diverse Heterocyclic and Carbocyclic Systems

The bifunctional nature of this compound provides a platform for the synthesis of a variety of cyclic structures.

Heterocycle Synthesis: The terminal alkyne can be a key building block for constructing heterocycles. For instance, it can undergo [3+2] cycloadditions with azides (Huisgen cycloaddition) to form triazoles, or with nitrile oxides to form isoxazoles. Furthermore, the methanesulfonate group can be displaced by various heteroatom nucleophiles (e.g., amines, thiols, alcohols) to introduce functionality that can then participate in intramolecular cyclizations onto the alkyne, leading to the formation of nitrogen-, sulfur-, or oxygen-containing heterocycles of varying ring sizes.

Carbocycle Synthesis: Intramolecular reactions involving both the alkyne and the methanesulfonate group can lead to the formation of carbocycles. For example, the formation of an organometallic species at the terminal alkyne, followed by intramolecular attack on the carbon bearing the methanesulfonate, could potentially form a five-membered ring. Alternatively, transition metal-catalyzed cyclization reactions that involve the activation of the alkyne could lead to the formation of various carbocyclic skeletons.

While the potential applications of this compound in these advanced synthetic methods are considerable, further research is needed to fully explore and document its utility in these specific contexts.

Lactams and Related Nitrogen Heterocycles

The synthesis of lactams, core structural motifs in numerous pharmaceuticals, can be approached through various strategies involving intramolecular cyclization. While direct applications of this compound in lactam synthesis are not extensively documented, its properties as an alkylating agent and a precursor to a terminal alkyne moiety suggest its utility in this area. A plausible strategy involves the N-alkylation of a suitable amide-containing substrate with this compound, followed by an intramolecular cyclization of the resulting alkynyl amide.

Gold-catalyzed oxidative cyclization of amide-alkynes has been shown to be an efficient method for accessing functionalized γ-lactams rsc.org. This process proceeds through alkyne oxidation, carbene/alkyne metathesis, and donor/donor carbene oxidation rsc.org. Similarly, gold- and platinum-catalyzed intramolecular cyclizations of N-(2-alkynylphenyl)-β-lactams can lead to the formation of benzo-fused pyrrolizinones nih.gov. These methodologies highlight the potential for the terminal alkyne of a 4-pentynyl group, introduced via this compound, to participate in metal-catalyzed cyclizations to form lactam structures.

Furthermore, photoredox catalysis offers another avenue for the intramolecular cyclization of alkenes with β-lactams, leading to the formation of clavam derivatives beilstein-journals.org. This suggests that with appropriate substrate design, the pentynyl group could be transformed into a reactive intermediate capable of participating in such cyclizations. The versatility of iron-catalyzed intramolecular cyclization reactions for the synthesis of N-heterocycles also presents a potential route for the conversion of 4-pentynyl-substituted precursors into lactams and other related nitrogen heterocycles researchgate.net.

| Reaction Type | Catalyst/Reagent | Product | Key Features |

| Gold-Catalyzed Oxidative Cyclization | Gold Catalyst | Functionalized γ-Lactams | Proceeds through alkyne oxidation and carbene/alkyne metathesis rsc.org. |

| Platinum-Catalyzed Aminocyclization | Platinum Catalyst | Benzo-fused Pyrrolizinones | Involves intramolecular insertion of the alkyne into the lactam amide bond nih.gov. |

| Photoredox-Catalyzed Cyclization | Acridinium Photocatalyst | Clavam Derivatives | Intramolecular nucleophilic addition of the β-lactam nitrogen to a radical cation beilstein-journals.org. |

Cyclopropyl-Containing Structures

The synthesis of cyclopropane (B1198618) rings is a significant area of organic chemistry due to their presence in many biologically active molecules. This compound can serve as a precursor for the introduction of a 4-pentynyl group, which can then be elaborated to form cyclopropyl-containing structures. One potential approach involves the functionalization of a molecule containing a double bond with this compound, followed by an intramolecular cyclopropanation.

The development of methods for the regioselective ring expansion of alkynyl cyclopropanes to highly substituted cyclobutenes highlights the synthetic utility of the alkynyl cyclopropane motif nih.govresearchgate.net. These reactions often involve a copper-catalyzed cycloaddition of the alkyne with an azide, followed by a silver-catalyzed carbene formation and ring expansion nih.gov. The synthesis of alkynylcyclopropanes can be achieved through the rhodium(II)-catalyzed decarbenation of 7-alkynyl cycloheptatrienes, providing a route to a diverse library of these valuable intermediates nih.gov.

While direct cyclopropanation of the alkyne in this compound is not a standard transformation, the terminal alkyne can be converted into a group that facilitates cyclopropane formation. For instance, the alkyne could be transformed into a diazo compound, which can then undergo a rhodium-catalyzed intramolecular cyclopropanation with a suitably positioned double bond. Additionally, oxidative radical ring-opening/cyclization of cyclopropane derivatives provides a pathway for the synthesis of complex molecules, where a cyclopropyl (B3062369) group can be strategically opened and re-closed to form new ring systems beilstein-journals.org.

| Synthetic Strategy | Key Intermediates | Potential Products | Noteworthy Aspects |

| Ring Expansion of Alkynyl Cyclopropanes | Cyclopropyl Metal Carbenes | Highly Substituted Cyclobutenes | Tandem copper and silver catalysis nih.gov. |

| Rhodium-Catalyzed Decarbenation | 7-Alkynyl Cycloheptatrienes | Alkynylcyclopropanes | Access to a diverse range of alkynylcyclopropanes nih.gov. |

| Oxidative Radical Ring-Opening/Cyclization | Cyclopropyl-substituted Carbon Radicals | Fused Ring Systems | Involves the generation and rearrangement of radical intermediates beilstein-journals.org. |

Indole (B1671886) Derivatives

The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of various substituents can significantly modulate biological activity. The 4-pentynyl group, which can be introduced using this compound, has been shown to be a valuable substituent in the development of potent and selective ligands for biological targets.

A notable example is the synthesis of 3-(indanoyl)indoles as selective cannabinoid type 2 (CB2) receptor antagonists. In this class of compounds, the introduction of a 4-pentynyl group at the N1 position of the indole ring (compound 35 , R1 = 4-pentynyl, R2 = H) resulted in a potent and CB2-selective neutral antagonist. This highlights the role of the 4-pentynyl group in optimizing the pharmacodynamic profile of these indole derivatives.

The synthesis of such indole derivatives can be achieved through the N-alkylation of the indole nitrogen with this compound. The terminal alkyne of the 4-pentynyl group also offers a handle for further functionalization, for example, through "click chemistry" or other alkyne-based transformations, allowing for the creation of a diverse library of indole derivatives for structure-activity relationship studies.

| Compound | Modification | Biological Activity | Significance |

| 35 | 4-pentynyl group at N1 of the indole ring | Potent and selective CB2 receptor neutral antagonist | Demonstrates the importance of the 4-pentynyl substituent for biological activity. |

Carbocycles via Annulation Reactions

Annulation reactions are powerful tools for the construction of cyclic molecules. This compound, with its electrophilic center and terminal alkyne, is a promising substrate for various annulation strategies to form carbocycles. The terminal alkyne can act as a π-nucleophile or be activated by a transition metal catalyst to participate in cyclization reactions.

An iodine-catalyzed methylthiolative annulation of 2-alkynyl biaryls with DMSO has been developed for the synthesis of 9-sulfenylphenanthrenes nih.gov. This reaction proceeds via a 6-endo-dig cyclization and demonstrates the utility of alkynes in forming polycyclic aromatic systems nih.gov. While this example uses a biaryl substrate, the principle of electrophile-induced cyclization of an alkyne onto an aromatic ring can be extended to systems where the 4-pentynyl group is attached to a suitable aromatic precursor.

Transition metal-catalyzed alkyne annulation has emerged as a highly efficient strategy for constructing diverse cyclic frameworks rsc.org. These methods exploit the ability of transition metals to activate alkynes, facilitating the formation of both carbocycles and heterocycles rsc.org. Furthermore, metallaelectro-catalyzed alkyne annulations via C–H activation offer a sustainable approach to heterocycle synthesis rsc.org. The 4-pentynyl group introduced by this compound can serve as the alkyne component in these powerful annulation reactions.

| Annulation Strategy | Key Reactants | Catalyst/Reagent | Resulting Carbocycle |

| Iodine-Catalyzed Thiolative Annulation | 2-Alkynyl Biaryls, DMSO | Iodine, Trifluoroacetic Anhydride | 9-Sulfenylphenanthrenes nih.gov |

| Transition Metal-Catalyzed Annulation | Alkynes and various coupling partners | Transition Metal Catalysts | Diverse Carbocycles and Heterocycles rsc.org |

| Metallaelectro-Catalyzed Annulation | Alkynes and C-H activation partners | Metalla-electrocatalyst | Heterocycles rsc.org |

Precursor to Biologically Relevant Scaffolds and Conjugates

Nucleoside Conjugates (e.g., Adenosine Hybrids)

The modification of nucleosides is a cornerstone of medicinal chemistry and chemical biology. This compound provides a versatile tool for introducing a "clickable" alkyne handle onto nucleosides, such as adenosine, enabling their conjugation to other molecules of interest. This is particularly relevant for the synthesis of nucleoside-based drugs, probes, and diagnostics.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry," has become a widely used method for the conjugation of nucleosides and oligonucleotides acs.orgacs.orgnih.gov. This reaction is highly efficient and bioorthogonal, meaning it can be performed in complex biological systems without interfering with native biochemical processes nih.gov. By first reacting a nucleoside with this compound to install the terminal alkyne, the modified nucleoside can then be readily conjugated to any azide-containing molecule, such as peptides, fluorophores, or other nucleosides acs.orgnih.gov.

The position of the alkyne linker can be strategically chosen to explore different regions of the nucleoside for conjugation. For instance, alkylation can occur at the sugar moiety or at specific positions on the nucleobase, depending on the desired properties of the final conjugate. The resulting triazole linkage formed from the click reaction is stable and can act as a pharmacophore or a simple linker.

| Conjugation Strategy | Key Reagents | Application | Advantages |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Alkyne-modified nucleoside, Azide-containing molecule, Copper(I) catalyst | Synthesis of nucleoside dimers, probes, and drug conjugates acs.org. | High efficiency, bioorthogonality, stable triazole linkage nih.gov. |

| Solid-Phase Oligonucleotide Conjugation | Alkyne- and amine-functionalized linkers | Multiple labeling of oligonucleotides with peptides, fatty acids, etc. acs.orgnih.gov. | Simplified purification and versatility acs.org. |

Glycoconjugate Synthesis

Glycoconjugates play crucial roles in a myriad of biological processes, and the ability to synthesize and modify them is of great importance in glycobiology and drug discovery. This compound can be employed to introduce a terminal alkyne group onto carbohydrate moieties, thereby enabling their use in "click chemistry" for the construction of complex glycoconjugates.

The metabolic labeling of glycans with unnatural sugars bearing bioorthogonal functional groups, such as azides or alkynes, has become a powerful tool for visualizing and studying glycoconjugates in living systems mdpi.com. Alkynyl sugar analogs can be biosynthetically incorporated into cellular glycans and subsequently labeled with azide-containing probes via CuAAC nih.gov. This compound can be used to synthesize these alkynyl-modified sugars by reacting it with a suitable hydroxyl group on the carbohydrate scaffold.

This approach has been successfully used to label fucosylated and sialylated glycoconjugates in cancer cell lines, allowing for their visualization and isolation nih.gov. The "click" reaction provides a highly selective and efficient means of attaching fluorescent dyes, biotin tags, or other reporter molecules to the modified glycans nih.govnih.gov. The versatility of this method opens up new avenues for the development of diagnostic tools and targeted therapies based on glycoconjugates.

| Application | Methodology | Key Reagents | Outcome |

| Metabolic Glycan Labeling | Incorporation of alkynyl sugars into cellular glycans followed by click chemistry. | Peracetylated alkynyl fucose, Peracetylated alkynyl N-acetylmannosamine, Azido-probes nih.gov. | Visualization and isolation of fucosylated and sialylated glycoconjugates in living cells nih.gov. |

| Synthesis of Glycoconjugates | Copper-catalyzed azide-alkyne cycloaddition (CuAAC). | Alkynyl-modified carbohydrates, Azide-functionalized molecules. | Construction of complex glycoconjugates for various applications in materials science and biomedicine researchgate.net. |

Q & A

Q. What are the primary synthetic routes for 4-pentynyl methanesulfonate, and how can purity be validated?

this compound is synthesized via nucleophilic substitution, where methanesulfonyl chloride reacts with 4-pentynol under controlled alkaline conditions. Critical parameters include temperature (<5°C to minimize side reactions) and stoichiometric ratios. Purity validation requires gas chromatography (GC) with flame ionization detection, calibrated against reference standards. Residual solvents (e.g., dichloromethane) should be quantified via headspace GC-MS, adhering to ICH Q3C guidelines .

Q. How can residual methanesulfonate esters be detected in reaction mixtures?

Capillary GC coupled with mass spectrometry (GC-MS) is the gold standard for detecting trace methanesulfonate esters (detection limit: ~0.1 ppm). Derivatization is unnecessary due to their volatility. For aqueous matrices, solid-phase extraction (C18 columns) pre-concentrates analytes before analysis. Cross-validate with HPLC-UV (λ = 210 nm) to resolve co-eluting peaks .

Q. What are the acute toxicity profiles of methanesulfonate esters like this compound?

Methanesulfonate esters are alkylating agents with genotoxic potential. In vitro assays (e.g., Ames test, micronucleus assay) using Salmonella typhimurium TA1535 or mammalian cell lines (e.g., CHO-K1) are recommended. Dose-response curves should account for metabolic activation (S9 fraction). Acute aquatic toxicity (LC50 for Daphnia magna) typically falls below 1 mg/L, necessitating strict waste containment .

Advanced Research Questions

Q. How can conflicting genotoxicity data between in vitro and in vivo models be resolved?

Discrepancies often arise from metabolic differences (e.g., esterase activity in vivo vs. static in vitro conditions). Conduct comparative studies with:

Q. What experimental designs mitigate environmental persistence of this compound in aquatic systems?

Design microcosm studies to assess hydrolysis rates (pH-dependent; t1/2 ~24–72 hours at pH 7). Monitor bioaccumulation in Danio rerio (zebrafish) using LC-MS/MS for tissue-specific lead ion quantification. Incorporate sediment-binding assays to evaluate adsorption coefficients (Kd), which predict mobility in waterways .

Q. How does this compound’s alkylating specificity compare to EMS in genomic studies?

Ethyl methanesulfonate (EMS) predominantly alkylates guanine at the O6 position, whereas the pentynyl group’s steric bulk may favor N7-guanine adducts. Use LC-ESI-MS/MS to map adduct profiles in genomic DNA. Compare mutation spectra via whole-genome sequencing in model organisms (e.g., C. elegans), focusing on transversion/transition ratios .

Q. What statistical methods are optimal for analyzing dose-dependent cytotoxicity data?

Apply hierarchical Bayesian modeling to account for inter-experiment variability. Use Akaike Information Criterion (AIC) to select between log-logistic and probit dose-response models. For time-course data, mixed-effects models with random slopes capture non-linear apoptosis kinetics (e.g., caspase-3 activation) .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Quality Control Metrics : Enforce strict limits on residual alcohol (<0.5% by 1H-NMR) and sulfonic acid impurities.

- Stability Studies : Accelerated degradation testing (40°C/75% RH) identifies hydrolytic byproducts.

- Interlaboratory Validation : Share raw chromatograms and kinetic data via platforms like Zenodo to harmonize analytical protocols .

Q. What methodologies reconcile discrepancies in ecotoxicology studies (e.g., LC50 variability)?

Standardize test organisms (e.g., ISO-certified Daphnia magna strains) and exposure conditions (pH 7.4, 20°C). Use toxicity identification evaluation (TIE) to isolate confounding factors (e.g., heavy metal contamination). Meta-analyses via PRISMA guidelines can identify systemic biases in published LC50 values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.